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molecular formula C7H12O3 B1604938 2-Hydroxy-1-methylethyl methacrylate CAS No. 4664-49-7

2-Hydroxy-1-methylethyl methacrylate

Cat. No. B1604938
M. Wt: 144.17 g/mol
InChI Key: ZMARGGQEAJXRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873298

Procedure details

2-hydroxypropyl methacrylate; 3-hydroxypropyl methacrylate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]([OH:10])C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11](OCCCO)(=O)C(C)=C>>[C:1]([O:6][CH:7]([CH3:11])[CH2:8][OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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